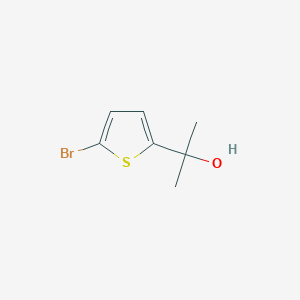

2-(5-Bromothiophen-2-yl)propan-2-ol

Description

Contextual Significance within Halogenated Thiophene (B33073) Chemistry

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a fundamental heterocyclic compound. wikipedia.orgontosight.ai Its derivatives are integral to various fields, including pharmaceuticals and materials science. nih.govresearchgate.net The introduction of halogen atoms, such as bromine, onto the thiophene ring dramatically influences its chemical reactivity and physical properties. nih.gov Halogenated thiophenes are more reactive than their parent compound, thiophene, in many reactions, particularly in electrophilic substitution reactions. numberanalytics.com

The bromine atom in 2-(5-Bromothiophen-2-yl)propan-2-ol serves as a reactive handle, enabling a variety of cross-coupling reactions. This strategic placement of a bromine atom at the 5-position of the thiophene ring, which is highly susceptible to electrophilic attack, enhances its utility in synthetic organic chemistry. wikipedia.org The presence of the tertiary alcohol group further adds to its functionality, allowing for a range of chemical transformations.

Role as a Precursor and Synthetic Intermediate for Advanced Organic Molecules

The primary role of this compound in organic synthesis is that of a precursor and a key intermediate. Its bifunctional nature, possessing both a reactive bromine atom and a hydroxyl group, allows for sequential or tandem reactions to construct complex molecular architectures.

Synthetic Applications:

Cross-Coupling Reactions: The bromo-substituent is readily employed in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. researchgate.net These reactions are fundamental for forming new carbon-carbon bonds, enabling the linkage of the thiophene core to other aromatic or aliphatic fragments.

Dehydration Reactions: The tertiary alcohol can undergo dehydration to form an isopropenyl group on the thiophene ring. This transformation introduces a new reactive site for further functionalization, such as polymerization or addition reactions. chemguide.co.uk

Modification of the Hydroxyl Group: The hydroxyl group can be derivatized to form ethers, esters, or other functional groups, providing another avenue for molecular elaboration.

These synthetic routes, starting from this compound, have been instrumental in the development of novel organic materials and potential therapeutic agents.

Overview of Key Research Domains and Challenges

The unique properties of this compound and its derivatives have led to their exploration in several key research areas.

Key Research Domains:

Organic Electronics: Thiophene-based polymers and oligomers are renowned for their semiconducting properties. ontosight.ai The ability to precisely functionalize the thiophene ring using intermediates like this compound is crucial for tuning the electronic and photophysical properties of these materials for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govrsc.org

Medicinal Chemistry: The thiophene nucleus is a common scaffold in many approved drugs. nih.gov The introduction of specific substituents, facilitated by versatile building blocks, is a key strategy in drug discovery. Halogenated thiophenes are investigated for their potential biological activities, and the ability to synthesize a diverse library of compounds from a common intermediate is highly valuable. nih.gov

Challenges in Research:

Despite its utility, research involving this compound and related compounds faces certain challenges:

Synthesis and Purification: The synthesis of substituted thiophenes can sometimes be complex, requiring specific reaction conditions and purification techniques to obtain the desired isomer with high purity. ontosight.ai

Reaction Control: The presence of multiple reactive sites on the molecule requires careful control of reaction conditions to achieve selective transformations.

Scale-Up: Transitioning from laboratory-scale synthesis to larger-scale production can present challenges in maintaining reaction efficiency and product purity.

Overcoming these challenges through the development of more efficient and selective synthetic methodologies remains an active area of research in contemporary organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromothiophen-2-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrOS/c1-7(2,9)5-3-4-6(8)10-5/h3-4,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDHQIRSJBXYKBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(S1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001276286 | |

| Record name | 5-Bromo-α,α-dimethyl-2-thiophenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62119-83-9 | |

| Record name | 5-Bromo-α,α-dimethyl-2-thiophenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62119-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-α,α-dimethyl-2-thiophenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Route Design for 2 5 Bromothiophen 2 Yl Propan 2 Ol

Synthetic Approaches to the 5-Bromothiophene Moiety

Regioselective Bromination of Thiophene (B33073) and Thiophene Derivatives

Thiophene undergoes electrophilic substitution reactions, such as bromination, preferentially at the 2- and 5-positions due to the electron-donating nature of the sulfur atom which stabilizes the intermediate sigma complex. numberanalytics.com Direct bromination of thiophene typically yields a mixture of 2-bromothiophene (B119243) and 2,5-dibromothiophene (B18171). numberanalytics.com To achieve regioselective synthesis of 5-bromo-substituted thiophenes, a directing group is often required at the 2-position.

For instance, 2-acetylthiophene (B1664040) can be regioselectively brominated at the 5-position. prepchem.comchemicalbook.com A study on the bromination of substituted thiophenes using N-bromosuccinimide (NBS) in acetic acid demonstrated high regioselectivity for the 2-position (or 5-position if the 2-position is blocked), with yields often exceeding 99%. tandfonline.com This high selectivity is crucial for the efficient synthesis of specifically substituted thiophenes.

| Starting Material | Reagent | Product | Yield | Reference |

| 2-Bromothiophene | Acetyl chloride | 2-Acetyl-5-bromothiophene | 86.1% | prepchem.comchemicalbook.com |

| Substituted Thiophenes | NBS in Acetic Acid | 2-Bromo-substituted thiophenes | >99% | tandfonline.com |

Functional Group Interconversions for Bromothiophene Formation

An alternative to direct bromination involves the conversion of other functional groups on the thiophene ring into a bromine atom. A common precursor is a thiophene carboxylic acid. For example, 5-bromothiophene-2-carboxylic acid can be synthesized and subsequently decarboxylated. rsc.org Decarboxylation of thiophene carboxylic acids can be achieved under various conditions, including heating or treatment with specific reagents. zendy.ioyoutube.comyoutube.comlibretexts.org For instance, 5-hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid can be decarboxylated by refluxing with 48% hydrobromic acid. zendy.io This approach allows for the introduction of bromine at a specific position by first installing a robust carboxyl group.

Another powerful method for introducing bromine is through the Sandmeyer reaction, where a primary aromatic amine is converted to a diazonium salt and then to a bromide. This would involve the synthesis of 2-aminothiophene, its conversion to the corresponding diazonium salt, and subsequent treatment with a bromide source like cuprous bromide.

Stereocontrolled Introduction of the Propan-2-ol Side Chain

With the 5-bromothiophene moiety in hand, the next critical step is the introduction of the propan-2-ol side chain. This is typically achieved through nucleophilic addition to a carbonyl group at the 2-position of the thiophene ring.

Enantioselective and Diastereoselective Synthesis of Chiral Propanol Derivatives

While 2-(5-bromothiophen-2-yl)propan-2-ol itself is achiral, the methodologies for creating chiral centers are relevant for the synthesis of related, more complex chiral molecules. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved using chiral catalysts or auxiliaries during the nucleophilic addition step. For example, the use of a chiral ligand in a metal-catalyzed addition of an organometallic reagent to a ketone can induce high enantioselectivity.

Diastereoselective synthesis becomes important when a new stereocenter is created in a molecule that already contains one or more stereocenters. The goal is to control the relative configuration of the newly formed stereocenter. This is often guided by the steric and electronic properties of the existing chiral centers and the reagents used.

Nucleophilic Addition Reactions to Ketones and Related Carbonyls (e.g., Grignard, Organolithium, Allylation)

The most direct route to this compound involves the reaction of a methyl-based nucleophile with 2-acetyl-5-bromothiophene. prepchem.comchemicalbook.com Grignard reagents, such as methylmagnesium bromide (CH₃MgBr), are commonly used for this transformation. chemicalbook.comgoogle.com The reaction proceeds via nucleophilic attack of the methyl group on the electrophilic carbonyl carbon of the acetyl group, followed by an aqueous workup to protonate the resulting alkoxide and form the tertiary alcohol.

Similarly, organolithium reagents like methyllithium (B1224462) (CH₃Li) can be employed. wikipedia.org These reagents are generally more reactive than their Grignard counterparts. The choice between a Grignard and an organolithium reagent can depend on the presence of other functional groups in the molecule and the desired reaction conditions.

| Starting Material | Reagent | Product | Reference |

| 2-Acetyl-5-bromothiophene | Methylmagnesium bromide | This compound | chemicalbook.comgoogle.com |

| 2-Acetyl-5-bromothiophene | Methyllithium | This compound | wikipedia.org |

Multi-Component and Cascade Reaction Strategies

Modern organic synthesis increasingly relies on multi-component reactions (MCRs) and cascade reactions to construct complex molecules in a single step, thereby increasing efficiency and reducing waste. nih.govtandfonline.comresearchgate.net Several MCRs have been developed for the synthesis of substituted thiophenes. nih.govtandfonline.comresearchgate.netacs.org For instance, the Gewald reaction allows for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyano ester, and elemental sulfur in the presence of a base. tandfonline.com

Cascade reactions, where a series of intramolecular reactions are triggered by a single event, also offer elegant pathways to functionalized thiophenes. nih.govacs.org For example, a copper-catalyzed cascade bis-heteroannulation has been reported for the synthesis of thiophene-fused polycyclic systems. acs.org While a direct multi-component or cascade synthesis of this compound has not been explicitly detailed in the provided context, the principles of these strategies could be applied. A hypothetical MCR could involve the condensation of a β-ketoester, a bromine source, and a sulfur source to directly form a functionalized bromothiophene ring, which could then be further elaborated.

Catalytic Systems in the Synthesis of this compound

The construction of the this compound scaffold, which features a substituted thiophene ring, hinges on the precise formation of carbon-carbon (C-C) and carbon-halogen (C-X) bonds. Catalysis is central to achieving this with high degrees of control and yield. Both transition metal-based systems and more recent organocatalytic and biocatalytic approaches offer powerful solutions.

Transition metal catalysis, particularly using palladium (Pd) and nickel (Ni) complexes, represents a cornerstone for the synthesis of substituted aromatic and heteroaromatic compounds. tcichemicals.com These methods are indispensable for the selective formation of C-C bonds, enabling the introduction of the propan-2-ol moiety onto the thiophene ring.

Cross-coupling reactions are the most prominent of these methods. Reactions such as the Suzuki, Stille, and Negishi couplings allow for the formation of a C-C bond between an organometallic reagent and an organic halide. nih.gov In the context of synthesizing this compound, a plausible strategy would involve a starting material like 2,5-dibromothiophene. rsc.org A selective mono-coupling reaction could be employed to introduce the carbon framework of the propan-2-ol side chain. For instance, a palladium-catalyzed Suzuki coupling between 2,5-dibromothiophene and a suitable organoboron reagent, like a pinacol (B44631) boronate ester derived from acetone, could form the desired C-C bond. researchgate.netrsc.org Subsequently, the tertiary alcohol could be generated.

Another powerful technique is direct arylation, which forms C-H/C-X bonds and can be used to synthesize functionalized thiophene co-oligomers. umich.edu The development of these catalytic reactions is driven by the need for high atom economy and efficiency in constructing complex molecular architectures. rsc.org Mechanistic studies have been crucial in optimizing these reactions, focusing on aspects like the reductive elimination step from the metal center, which is key to forming the final C-C or C-X bond. researchgate.net

| Reaction Type | Catalyst/Ligand | Substrates | Key Features & Findings |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 5-Bromothiophene-2-sulfonamide, Aryl boronic acids | Effective for creating C-C bonds at the 5-position of a functionalized thiophene. Reaction proceeds under mild conditions with good yields. researchgate.net |

| Iterative Cross-Coupling | Palladium Catalyst | 2,5-Dibromothiophene, Indium organometallics | Allows for selective and sequential coupling reactions to produce unsymmetrical 2,5-disubstituted thiophenes with high atom economy. rsc.org |

| Suzuki Polycondensation | Zerovalent Palladium / Bulky Phosphorous Ligand | 2,5-Thiophenebis(boronic acid) derivatives, Aryl dibromides | Synthesizes high molecular weight thiophene-containing polymers, demonstrating the robustness of the method for complex structures. rsc.org |

| General Cross-Coupling | Palladium/Nickel Complexes | Aryl/vinyl halides, Organometallic reagents (Grignard, organoboron) | Versatile tool for introducing a wide range of functional groups onto unsaturated systems like thiophene rings. tcichemicals.com |

In the quest for more sustainable and metal-free synthetic methods, organocatalysis and biocatalysis have emerged as powerful alternatives. These approaches often provide unique selectivity under mild reaction conditions.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations, avoiding the cost and potential toxicity of transition metals. researchgate.net For the synthesis of thiophene derivatives, organocatalysts can be employed in various ways. For example, asymmetric functionalization of the thiophene core can be achieved using chiral organocatalysts. rsc.org While a direct organocatalytic synthesis of this compound is not prominently documented, related transformations highlight its potential. Organocatalytic oxidation protocols, often using hydrogen peroxide as a green oxidant, could be adapted for functionalizing the thiophene ring or its side chains. researchgate.net For instance, a ketone-catalyzed epoxidation followed by a ring-opening could be a plausible, albeit indirect, route to introduce oxygenated functionalities. researchgate.net

Biocatalysis leverages the high specificity and efficiency of enzymes to perform chemical reactions. rsc.orgnih.gov This technology is a pillar of green chemistry, as reactions are typically run in aqueous media under ambient temperature and pressure. nih.govnih.gov For the target molecule, enzymes could be used in several key steps. A lipase (B570770) could perform a kinetic resolution of a racemic precursor, while a reductase could be used for the stereoselective reduction of a ketone to a secondary alcohol, although the target is a tertiary alcohol. More advanced strategies in metabolic engineering could potentially build the entire molecule within a microorganism, feeding simple sugars to a genetically modified yeast or bacterium. youtube.com The use of enzymes can dramatically shorten synthetic routes and reduce waste, making it a highly attractive option for pharmaceutical production. nih.gov

| Approach | Catalyst Type | Potential Application in Synthesis | Advantages |

| Organocatalysis | Chiral Amines, Ketones, N-Heterocyclic Carbenes | Asymmetric alkylation or functionalization of the thiophene ring. researchgate.netrsc.org | Metal-free, potential for high enantioselectivity, mild conditions. |

| Biocatalysis | Hydrolases (e.g., Lipases), Oxidoreductases | Kinetic resolution of chiral intermediates, selective oxidations or reductions on the thiophene scaffold. nih.gov | High regio- and stereoselectivity, environmentally benign (aqueous media, mild conditions), biodegradable catalysts. nih.gov |

| Whole-Cell Biocatalysis | Engineered Microorganisms (e.g., Yeast) | De novo synthesis of the target compound or key precursors from simple feedstocks. youtube.com | Sustainable production from renewable resources, consolidates multiple steps into one process. |

Sustainable and Green Chemistry Considerations in Synthetic Route Development

The principles of green chemistry are increasingly guiding the development of new synthetic pathways, aiming to minimize environmental impact without compromising efficiency. researchgate.neteurekaselect.com For the synthesis of this compound, several green strategies can be incorporated.

One of the most impactful strategies is the use of alternative energy sources. Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times for thiophene synthesis, such as in the Gewald reaction, from hours to mere minutes. derpharmachemica.comrsc.org This acceleration reduces energy consumption and can often improve yields.

Solvent choice is another critical factor. Traditional syntheses often rely on volatile and hazardous organic solvents. Green chemistry promotes the use of safer alternatives like water, ionic liquids, or deep eutectic solvents. rsc.orgresearchgate.net In some cases, reactions can be run under solvent-free conditions, for example through ball milling or melt polycondensation, which further reduces waste and simplifies purification. rsc.orgmdpi.com

The use of heterogeneous catalysts is also a key green chemistry principle. Catalysts immobilized on a solid support can be easily separated from the reaction mixture and recycled, improving process efficiency and reducing waste streams. rsc.org This approach has been successfully applied to thiophene synthesis, for instance, by using potassium fluoride (B91410) on alumina (B75360) as a solid base catalyst. rsc.org

| Green Chemistry Approach | Conventional Method | Green Alternative | Key Advantages |

| Energy Input | Conventional heating (oil bath) for 8-10 hours. derpharmachemica.com | Microwave irradiation for 8-10 minutes. derpharmachemica.comrsc.org | Drastic reduction in reaction time and energy consumption. |

| Solvent | Volatile organic solvents (e.g., benzene (B151609), chloroform). nih.govderpharmachemica.com | Water, deep eutectic solvents, ionic liquids, or solvent-free conditions. rsc.orgresearchgate.netmdpi.com | Reduced toxicity, improved safety, easier workup, less environmental pollution. |

| Catalysis | Homogeneous catalysts (e.g., diethyl amine). rsc.org | Heterogeneous or immobilized catalysts (e.g., KF on alumina). rsc.org | Easy separation and recycling of the catalyst, improved selectivity, safer handling. |

| Reaction Type | Multi-step synthesis with protection/deprotection. | One-pot multi-component reactions (e.g., Gewald reaction). researchgate.net | Increased efficiency, higher atom economy, reduced waste generation. |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 5 Bromothiophen 2 Yl Propan 2 Ol

Reactivity at the Bromine Atom

The bromine atom on the thiophene (B33073) ring is a key site for functionalization, primarily through cross-coupling reactions and nucleophilic aromatic substitution. These reactions leverage the C-Br bond as a handle to introduce new carbon-carbon or carbon-heteroatom bonds.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the C5 position of the thiophene ring. The Suzuki-Miyaura, Sonogashira, and Negishi reactions are prominent examples.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromothiophene derivative with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org The reaction is highly versatile, allowing for the formation of biaryl and heteroaryl structures. nih.gov While specific studies on 2-(5-Bromothiophen-2-yl)propan-2-ol are not extensively detailed, the general mechanism is well-established for similar brominated thiophenes. d-nb.infonih.gov The choice of catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and base, like K₃PO₄, can influence reaction efficiency. organic-chemistry.orgnih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the bromothiophene and a terminal alkyne. wikipedia.orgpearson.com It is typically co-catalyzed by palladium and copper complexes and requires a base. organic-chemistry.org The reaction proceeds under mild conditions and is instrumental in synthesizing conjugated enynes and aryl alkynes. wikipedia.orgorganic-chemistry.org The reactivity of the aryl halide can influence the reaction conditions, with aryl bromides sometimes requiring more forcing conditions than aryl iodides. wikipedia.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with the bromothiophene in the presence of a palladium or nickel catalyst. researchgate.netmdpi.com This method is known for its high functional group tolerance. Studies on the Negishi coupling of dibromothiophenes have demonstrated that regioselectivity can be achieved, which is a critical consideration for substrates with multiple reactive sites. psu.edu

Table 1: Overview of Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Key Bond Formed |

| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Palladium catalyst, Base | C(sp²)–C(sp²) |

| Sonogashira | Terminal alkyne | Palladium catalyst, Copper co-catalyst, Base | C(sp²)–C(sp) |

| Negishi | Organozinc | Palladium or Nickel catalyst | C(sp²)–C(sp²), C(sp²)–C(sp³) |

Nucleophilic Substitution Processes (SNAr)

Nucleophilic aromatic substitution (SNAr) on the thiophene ring is another pathway for functionalization, although generally less common for simple bromothiophenes without strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In an SNAr reaction, a nucleophile displaces the bromide leaving group. wikipedia.org The reaction proceeds through an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com For SNAr to be efficient, the aromatic ring typically needs to be activated by electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.comnih.gov In the absence of such activating groups, the reaction may proceed via a benzyne-type intermediate, which is an elimination-addition mechanism. youtube.comkhanacademy.org

Transformations Involving the Tertiary Alcohol Moiety

The tertiary alcohol group on the propan-2-ol side chain offers another site for chemical modification, including derivatization, dehydration, and oxidation/reduction reactions.

Derivatization Reactions

Etherification: The tertiary alcohol can undergo etherification, though this is often more challenging than with primary or secondary alcohols due to steric hindrance. Reaction with an alkyl halide under basic conditions (Williamson ether synthesis) is a common method, but may be low-yielding for tertiary alcohols. Acid-catalyzed addition to an alkene is an alternative route.

Esterification: The alcohol can be converted to an ester by reaction with a carboxylic acid or its derivative (e.g., acid chloride, anhydride). youtube.comdoubtnut.com Direct esterification with a carboxylic acid is typically acid-catalyzed. A known related compound, propan-2-yl 5-bromothiophene-2-carboxylate, highlights the feasibility of forming such ester linkages, though in this case, the ester is formed at the thiophene ring's carboxylate group rather than from the tertiary alcohol of the subject compound. sigmaaldrich.com

Dehydration Pathways and Olefin Formation

Treatment of this compound with a strong acid and heat can lead to dehydration of the tertiary alcohol. This elimination reaction would result in the formation of an alkene, specifically 2-(5-bromothiophen-2-yl)prop-1-ene. This reaction proceeds via an E1 mechanism, involving the formation of a stable tertiary carbocation intermediate after protonation of the hydroxyl group and loss of water.

Oxidation and Reduction Chemistry

The tertiary alcohol of this compound is resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols. Strong oxidizing agents would likely lead to degradation of the molecule. Similarly, the tertiary alcohol is not susceptible to reduction. The thiophene ring itself can undergo reduction under certain conditions, such as with sodium in liquid ammonia (B1221849) (Birch reduction), but this would likely also affect the bromine substituent.

Reactivity of the Thiophene Heterocycle

The thiophene ring in this compound is the primary site of reactivity, influenced electronically and sterically by the bromo and 2-hydroxyprop-2-yl groups.

Electrophilic Aromatic Substitution (EAS): Thiophene is more reactive towards electrophiles than benzene (B151609) due to the ability of the sulfur atom to stabilize the cationic intermediate (the sigma complex). In this compound, the ring has two substituents: the bromine atom at C5 and the 2-hydroxyprop-2-yl group at C2. The directing effects of these groups determine the position of substitution on the two available carbons, C3 and C4.

Directing Effects: The 2-hydroxyprop-2-yl group is a weakly activating or deactivating alkyl group and directs incoming electrophiles to the adjacent C3 position. The bromine atom is a deactivating group due to its electron-withdrawing inductive effect but directs substitution to its adjacent position (C4) via resonance.

Predicted Regioselectivity: The C3 position is electronically favored for electrophilic attack due to the directing effect of the C2 substituent and the generally higher reactivity of the α-position adjacent to the sulfur atom in thiophenes. However, the steric bulk of the tertiary alcohol group may hinder the approach of large electrophiles. The C4 position is activated by the bromine atom but is generally less reactive than C3. Therefore, a mixture of products is possible, with the C3-substituted isomer often predominating, depending on the specific electrophile and reaction conditions. Common EAS reactions include nitration, halogenation, and Friedel-Crafts acylation. acs.org

Nucleophilic Aromatic Substitution (SNAr): Direct nucleophilic substitution of hydrogen on the thiophene ring is rare. Substitution of the bromine atom is more feasible but typically requires harsh conditions or activation by strong electron-withdrawing groups, which are absent in this molecule. The electron-rich nature of the thiophene ring disfavors the SNAr mechanism, which requires stabilization of a negative charge in a Meisenheimer-like intermediate. acs.org Consequently, this pathway is not a primary mode of reactivity for this compound under standard conditions.

Metalation, particularly via halogen-metal exchange, is a powerful and common strategy for functionalizing bromothiophenes. ias.ac.in For this compound, this reaction offers a regioselective route to introduce a variety of functional groups at the C5 position.

The process begins with the treatment of the substrate with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. researchgate.net Two key reactions occur:

Deprotonation: The acidic proton of the tertiary alcohol is rapidly removed by the organolithium reagent.

Halogen-Metal Exchange: The bromine atom at C5 is exchanged for a lithium atom, forming a highly reactive thienyllithium intermediate.

Due to the acidic hydroxyl proton, at least two equivalents of the organolithium reagent are required. The resulting lithiated species, 2-(5-lithiothiophen-2-yl)propan-2-ol, is a potent nucleophile. It can be "quenched" by reacting it with a wide range of electrophiles to generate new C-C or C-heteroatom bonds.

Below is a table of representative transformations via this method.

| Electrophile | Reagent Example | Resulting Functional Group at C5 | Product Name |

| Carbon Dioxide | CO₂ (gas or solid) | Carboxylic Acid | 5-(2-hydroxypropan-2-yl)thiophene-2-carboxylic acid |

| Aldehyde | Formaldehyde (HCHO) | Hydroxymethyl | 2-(5-(hydroxymethyl)thiophen-2-yl)propan-2-ol |

| Ketone | Acetone ((CH₃)₂CO) | 2-Hydroxyprop-2-yl | 2,2'-(thiophene-2,5-diyl)bis(propan-2-ol) |

| Amide | Dimethylformamide (DMF) | Aldehyde | 5-(2-hydroxypropan-2-yl)thiophene-2-carbaldehyde |

| Silyl Halide | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl | 2-(5-(trimethylsilyl)thiophen-2-yl)propan-2-ol |

This table represents plausible reactions based on established reactivity patterns for lithiated bromothiophenes. Yields and specific conditions would require experimental determination.

Detailed Mechanistic Investigations through Kinetic and Spectroscopic Methods

While specific kinetic or in-depth spectroscopic studies detailing the reaction mechanisms of this compound are not extensively available in the surveyed literature, the mechanisms can be inferred from established principles of organic chemistry and studies on analogous systems. acs.orgnih.gov

Mechanistic Investigation of Metalation: The mechanism of halogen-metal exchange is complex but is generally understood to proceed through an ate-complex. Spectroscopic methods like low-temperature NMR could be employed to observe the formation of the lithiated intermediate. By monitoring the disappearance of starting material signals and the appearance of new, characteristic signals for the lithiated thiophene, one could confirm the structure of the intermediate. Kinetic studies would likely show that the reaction is fast, even at low temperatures, characteristic of many organolithium reactions. nih.gov

Mechanistic Investigation of Electrophilic Aromatic Substitution: The mechanism for EAS proceeds via a two-step pathway:

Attack and Formation of the Sigma Complex: The π-system of the thiophene ring attacks the electrophile (E⁺), forming a resonance-stabilized carbocationic intermediate known as a sigma complex or arenium ion. This step is typically the slow, rate-determining step because it temporarily disrupts the ring's aromaticity. nih.gov

Deprotonation and Restoration of Aromaticity: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile. This is a fast step that restores the aromatic system. nih.gov

Kinetic studies for EAS reactions on thiophenes generally show a rate law that is dependent on the concentrations of both the thiophene substrate and the electrophile. nih.gov Spectroscopic analysis, particularly ¹H NMR, is crucial for determining the regioselectivity of the substitution by analyzing the coupling patterns and chemical shifts of the protons on the resulting product. researchgate.net For instance, substitution at the C3 position would result in a singlet for the remaining C4 proton, whereas substitution at C4 would yield a singlet for the C3 proton, each with a distinct chemical shift.

Application of 2 5 Bromothiophen 2 Yl Propan 2 Ol in the Synthesis of Complex Organic Architectures

Role as a Key Intermediate for Functionalized Thiophenes

The 2-(5-Bromothiophen-2-yl)propan-2-ol molecule is an exemplary intermediate for creating a diverse array of functionalized thiophenes. The presence of the bromine atom at the 5-position allows for a variety of cross-coupling reactions, which are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Reactions such as Suzuki, Stille, and Negishi couplings can be employed to introduce aryl, heteroaryl, or alkyl groups at this position, thereby modifying the electronic properties and steric profile of the thiophene (B33073) ring.

Furthermore, the tertiary alcohol (propan-2-ol) group can be chemically transformed. For instance, dehydration of the alcohol leads to the formation of a reactive isopropenyl group. This double bond can then participate in various addition reactions or serve as a handle for further functionalization. Alternatively, the alcohol itself can be used as a nucleophile or be derivatized to introduce other functionalities. The classical approaches to substituted thiophenes often rely on the functionalization of a pre-existing thiophene ring, making precursors like this compound highly valuable. mdpi.com The dual reactivity enables a stepwise and controlled synthesis, allowing for the construction of complex thiophene derivatives that are pivotal in medicinal chemistry and materials science. nih.govimpactfactor.org

Construction of Fused and Bridged Heterocyclic Systems

The development of fused and bridged heterocyclic systems is a cornerstone of materials science, particularly for creating organic semiconductors. Thieno[3,2-b]thiophenes, which are annulated rings of two thiophene units, are of significant interest due to their planar structure and electron-rich nature, making them key components in optoelectronic materials. researchgate.netbeilstein-journals.org

While direct use of this compound for such systems is not extensively documented, its structure presents clear potential. A common strategy for building fused rings is the Fiesselmann thiophene synthesis, which involves the condensation of functionalized thiophenes. beilstein-journals.orgnih.gov For example, a derivative of this compound could first undergo a cross-coupling reaction at the bromine site. The propan-2-ol group, or its dehydrated isopropenyl form, could then be modified to contain a suitable functional group that facilitates an intramolecular cyclization, leading to a new fused ring.

Methodologies for constructing thieno[3,2-b]thiophenes often start from dicarbonyl or nitro-substituted thiophenes that undergo cyclization. mdpi.com For instance, the reaction of 3-nitrothiophene-2,5-dicarboxylates with thiolates leads to the formation of 3-sulfenylthiophenes, which can then be cyclized to form the thieno[3,2-b]thiophene (B52689) core. mdpi.com Similarly, aryl thiophene-2-carbodithioates can react with difluorocarbene to generate intermediates that cyclize into thieno[3,2-b]thiophenes. acs.org These established synthetic routes highlight the potential of using highly functionalized thiophene precursors, such as derivatives of this compound, for the synthesis of complex, fused heterocyclic systems.

Incorporation into Polymeric and Supramolecular Materials

Thiophene-based conjugated polymers are a critical class of materials in organic electronics due to their excellent optical and conductive properties. nih.gov The synthesis of these materials often relies on the polymerization of functionalized thiophene monomers. The compound this compound is a precursor to such monomers. The bromine atom is essential for organometallic polycondensation strategies like Kumada, Suzuki, and Stille couplings, which enable the formation of regioregular polythiophenes. nih.gov

Dehydration of the propan-2-ol group would yield 2-bromo-5-isopropenylthiophene, a monomer that could be polymerized through its vinyl group. More commonly, the bromine atom is used in cross-coupling polymerization reactions. For example, thiophene-flanked benzothiadiazole derivatives, which are important building blocks for high-performance polymers, can be synthesized via direct arylation coupling of bromothiophene precursors. rsc.org

Star-shaped molecules, a class of supramolecular materials, can also be constructed using bromothiophene derivatives as key building blocks. These structures often feature a central core from which multiple conjugated arms radiate. The synthesis of these arms frequently involves the coupling of brominated heterocyclic compounds. The versatility of bromothiophenes as precursors allows for their use in creating a wide range of advanced materials with tailored electronic and physical properties. researchgate.net

Table 1: Examples of Thiophene Monomers in Polymer Synthesis

| Monomer Type | Polymerization Method | Application |

|---|---|---|

| 3-Alkylthiophene | Grignard Metathesis (GRIM) | Regioregular conjugated polymers nih.gov |

| 3-Bromothiophene | Chemical Oxidation | Conductive polymers researchgate.net |

| Thiophene with chiral sulfoxide | Chemical Oxidation (FeCl₃) | Chiral polymers rsc.org |

| 2,2′-bis(terthiophen-5-yl)-3,3′-bithianaphthene | Oxidative Coupling | Inherently chiral electroactive materials mdpi.com |

Synthesis of Chiral Compounds and Enantioenriched Building Blocks

Chirality plays a crucial role in the functionality of molecules in life sciences and materials science. nih.gov The compound this compound is a chiral tertiary alcohol, as the carbon atom bearing the hydroxyl group is a stereocenter. This makes it a valuable starting point for the synthesis of enantioenriched compounds. The synthesis of chiral polymers and other complex molecules often begins with optically active monomeric precursors. nih.govrsc.org

The resolution of the racemic mixture of this compound into its individual enantiomers can be achieved through several methods. These include enzymatic resolution, where a lipase (B570770) selectively acylates one enantiomer, or the use of chiral resolving agents, such as a chiral acid, to form diastereomeric salts that can be separated by crystallization.

Once obtained in an enantiopure form, this chiral building block can be used in asymmetric synthesis. The stereocenter can influence the stereochemical outcome of subsequent reactions, allowing for the creation of complex target molecules with a specific three-dimensional arrangement. Chiral thioethers, for example, are an important class of molecules in medicine and are often synthesized from enantioenriched precursors through methods like nucleophilic substitution or cross-coupling reactions. nih.gov The development of synthetic routes to chiral thiophenes is a significant area of research, as these compounds can be precursors to chiral polythiophenes with unique chiroptical properties. nih.govrsc.org

Table 2: General Strategies for Chiral Resolution

| Method | Description | Common Reagents/Catalysts |

|---|---|---|

| Enzymatic Resolution | Use of an enzyme to selectively react with one enantiomer of the racemate. | Lipases (e.g., Candida antarctica lipase B) |

| Chiral Resolving Agents | Formation of diastereomeric salts with a chiral acid or base, followed by separation. | Chiral acids (e.g., tartaric acid, camphorsulfonic acid), Chiral bases (e.g., brucine) |

| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase (CSP) in HPLC. | Chiral columns (e.g., polysaccharide-based CSPs) |

Advanced Spectroscopic and Crystallographic Characterization Techniques for 2 5 Bromothiophen 2 Yl Propan 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. For 2-(5-Bromothiophen-2-yl)propan-2-ol, both solution-state and solid-state NMR techniques offer a wealth of information.

Multi-Dimensional NMR for Complete Structural Assignment

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, multi-dimensional NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals, especially in complex molecules. For this compound, a combination of 2D NMR experiments like COSY, HSQC, and HMBC would be employed.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the hydroxyl proton, and the two aromatic protons on the thiophene (B33073) ring. The methyl protons would appear as a singlet, integrating to six protons. The hydroxyl proton would also be a singlet, with its chemical shift being concentration and solvent-dependent. docbrown.info The two protons on the thiophene ring would appear as doublets due to coupling with each other.

¹³C NMR: The ¹³C NMR spectrum will display signals for the two equivalent methyl carbons, the quaternary carbon of the propan-2-ol group, and the four carbons of the bromothiophene ring. The carbon bearing the bromine atom would show a lower chemical shift compared to the other thiophene carbons. docbrown.info

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between the two protons on the thiophene ring, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the thiophene ring to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying long-range (2-3 bond) correlations between protons and carbons. For instance, it would show correlations from the methyl protons to the quaternary carbon of the propan-2-ol moiety and the adjacent thiophene carbon (C2). It would also confirm the connectivity of the propan-2-ol group to the thiophene ring.

A complete and unambiguous assignment of the ¹H and ¹³C NMR chemical shifts is essential for confirming the molecular structure. nih.govresearchgate.net The use of 2D NMR techniques is standard practice for the structural elucidation of novel organic compounds. bas.bg

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C(CH₃)₂ | ~1.6 | ~30 |

| C(OH) | ~2.5 (variable) | ~70 |

| Thiophene H3 | ~6.8 | ~123 |

| Thiophene H4 | ~7.0 | ~128 |

| Thiophene C2 | - | ~150 |

| Thiophene C3 | - | ~123 |

| Thiophene C4 | - | ~128 |

| Thiophene C5 | - | ~112 |

Note: These are estimated values based on data for similar compounds and general chemical shift ranges. Actual values may vary depending on the solvent and experimental conditions. pdx.edugithub.iochemicalbook.comoregonstate.eduwisc.edudocbrown.info

Solid-State NMR Applications

Solid-state NMR (ssNMR) provides valuable information about the structure, dynamics, and packing of molecules in the solid state. For this compound, ssNMR could be used to:

Determine the number of crystallographically independent molecules: The presence of multiple, distinct signals for the same carbon or proton in the ssNMR spectrum can indicate the presence of more than one molecule in the asymmetric unit of the crystal lattice.

Probe intermolecular interactions: Techniques like ¹H-¹H double-quantum (DQ) MAS can reveal close spatial proximities between protons of neighboring molecules, providing insights into the crystal packing.

Characterize polymorphism: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra, making it a powerful tool for identifying and characterizing polymorphism.

Study molecular dynamics: Variable temperature ssNMR experiments can provide information on the motional processes occurring in the solid state, such as the rotation of the methyl groups.

For related thiophene-containing organic materials, high-resolution solid-state ¹³C NMR has been successfully used to study the orientational order in different liquid crystalline phases. nih.gov

Advanced Mass Spectrometry (MS) for Molecular Confirmation and Purity Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a clear diagnostic feature. The accurate mass measurement would distinguish the target compound from other isomers or compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion) and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would be expected:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols. libretexts.org This would lead to the loss of a methyl radical (•CH₃) to form a stable oxonium ion.

Dehydration: Loss of a water molecule (H₂O) from the molecular ion is another typical fragmentation route for alcohols. libretexts.org

Cleavage of the thiophene ring: The brominated thiophene ring can also undergo fragmentation. The cleavage of the C-Br bond is a likely fragmentation pathway. nih.gov

The fragmentation patterns of brominated thiophene compounds have been studied, and they often involve the cleavage of the carbon-bromine bond and fragmentation of the thiophene ring itself. nih.govlibretexts.orgmiamioh.edu

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Possible Fragment |

| 220/222 | 222/224 | [M - CH₃]⁺ |

| 219/221 | 221/223 | [M - H₂O]⁺ |

| 141 | 141 | [M - Br - C₃H₆O]⁺ |

| 59 | 59 | [C₃H₇O]⁺ |

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group and Electronic System Probing

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and the conjugated π-electron system of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the different functional groups present. A broad O-H stretching band would be observed in the region of 3200-3600 cm⁻¹, characteristic of the alcohol group. docbrown.info C-H stretching vibrations for the methyl and thiophene groups would appear around 2850-3100 cm⁻¹. The C-O stretching vibration of the tertiary alcohol would be expected around 1150 cm⁻¹. Vibrations associated with the thiophene ring would be observed in the fingerprint region (below 1600 cm⁻¹), including C=C stretching and C-S stretching modes. rsc.orgdocbrown.infonist.gov

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information to IR spectroscopy. The C-S and C=C vibrations of the thiophene ring are expected to give rise to strong Raman signals. The symmetric stretching of the C-Br bond would also be Raman active. For a related compound, 2-acetyl-5-bromothiophene, Raman spectral data is available. chemicalbook.com

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π→π* transitions within the bromothiophene ring. The conjugation of the thiophene ring will lead to absorption at longer wavelengths compared to non-conjugated systems. masterorganicchemistry.com The presence of the bromine atom and the propan-2-ol substituent will influence the position and intensity of the absorption maxima. The spectrum of propan-2-ol itself shows no significant absorption in the near-UV and visible range, so the observed absorptions can be attributed to the aromatic chromophore. masterorganicchemistry.comresearchgate.net The study of related thiophene-containing systems shows that extending conjugation leads to a bathochromic (red) shift in the absorption maximum. msu.edu

Table 3: Summary of Spectroscopic Data

| Technique | Key Expected Features |

| ¹H NMR | Signals for methyl, hydroxyl, and thiophene protons. |

| ¹³C NMR | Signals for methyl, quaternary, and thiophene carbons. |

| MS | Molecular ion peaks showing bromine isotopic pattern. Fragmentation via alpha-cleavage and dehydration. |

| IR | Broad O-H stretch, C-H stretches, C-O stretch, and thiophene ring vibrations. |

| Raman | Strong signals for thiophene ring and C-Br vibrations. |

| UV-Vis | π→π* transitions of the bromothiophene ring. |

Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful and conclusive method for determining the three-dimensional structure of a crystalline compound. nih.govspringernature.com This technique provides unequivocal proof of connectivity, relative stereochemistry, and, crucially for chiral molecules, the absolute configuration. The process involves irradiating a single, high-quality crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. This pattern is a direct consequence of the electron density distribution within the crystal lattice, allowing for the precise mapping of atomic positions. ed.ac.uk

For this compound, obtaining a suitable single crystal is the first and most critical step. Once a crystal is grown, the diffraction experiment yields the unit cell dimensions, space group, and the coordinates of each atom. The presence of the bromine atom is highly advantageous for determining the absolute configuration. researchgate.net The bromine atom's significant anomalous scattering effect allows for the reliable determination of the Flack parameter, which confirms whether the correct enantiomer has been modeled. ed.ac.ukresearchgate.net A Flack parameter value close to zero for a given stereochemical model confirms its correctness.

The SCXRD analysis would not only establish the (R) or (S) configuration at the chiral carbon center but also reveal detailed information about the molecule's conformation in the solid state. This includes the rotational position (torsion angles) of the bromothiophene ring relative to the propan-2-ol moiety. Furthermore, the analysis elucidates intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing arrangement. mdpi.com In the solid state, molecules of chiral alcohols often form aggregates stabilized by O-H···O hydrogen bonds, and SCXRD can detail the geometry of these interactions. mdpi.com

While a specific crystal structure for this compound is not publicly deposited, a hypothetical set of crystallographic data is presented below to illustrate the typical parameters obtained from an SCXRD experiment.

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C₇H₉BrOS |

| Formula Weight | 221.11 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.15 |

| b (Å) | 14.20 |

| c (Å) | 10.55 |

| β (°) | 105.3 |

| Volume (ų) | 887.9 |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.655 |

| Flack Parameter | 0.02(3) |

Chiral Chromatography and Polarimetry for Enantiomeric Excess Determination

While SCXRD provides the absolute structure from a single crystal, chiral chromatography is the gold standard for determining the enantiomeric purity or enantiomeric excess (e.e.) of a bulk sample. masterorganicchemistry.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic or enantioenriched compound, leading to their separation. libretexts.orgchiralpedia.com

The separation of the enantiomers of this compound would typically be achieved using high-performance liquid chromatography (HPLC) with a chiral column. youtube.com Given its structure as a tertiary aromatic alcohol, suitable CSPs would include those based on derivatized polysaccharides like cellulose (B213188) or amylose, or Pirkle-type phases. libretexts.orgijrps.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the individual enantiomers and the chiral selector of the CSP. chiralpedia.com These complexes have different energies and stabilities, resulting in different retention times on the column.

The choice of mobile phase, often a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is critical for achieving optimal resolution between the two enantiomer peaks. researchgate.net Detection is commonly performed with a UV detector, as the thiophene ring is a strong chromophore. The relative area of the two peaks in the resulting chromatogram is used to calculate the enantiomeric excess. youtube.com

For absolute confirmation of the enantiomeric identity of each peak, HPLC can be coupled with a polarimetric detector. nih.gov A polarimeter measures the rotation of plane-polarized light by the sample as it elutes from the column. One enantiomer will rotate the light in a positive (+) direction and the other in a negative (-) direction, allowing for the assignment of the R and S labels if the specific rotation of a pure standard is known. This combination of chiral separation and polarimetric detection provides a powerful and definitive method for quantifying enantiomeric mixtures. nih.gov

The following table outlines a representative set of conditions for the chiral HPLC separation of this compound.

| Parameter | Typical Condition |

|---|---|

| Instrumentation | High-Performance Liquid Chromatography (HPLC) System |

| Chiral Stationary Phase (CSP) | Immobilized Polysaccharide-based (e.g., Chiralpak® IA, IB, or IC) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Hexane (B92381) / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm / Polarimeter |

| Injection Volume | 10 µL |

| Expected Elution Order | (R)-enantiomer followed by (S)-enantiomer (hypothetical) |

Computational Chemistry and Theoretical Studies on 2 5 Bromothiophen 2 Yl Propan 2 Ol

Quantum Mechanical Calculations (e.g., Density Functional Theory, Ab Initio)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are at the forefront of computational chemistry for studying molecular systems. DFT methods are favored for their balance of accuracy and computational efficiency, making them ideal for analyzing molecules of this size. These calculations can predict a wide array of properties by solving approximations of the Schrödinger equation for the molecule's electrons.

The first step in a computational study is typically geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule—the structure with the lowest potential energy. From this optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral (torsional) angles can be extracted.

| Parameter | Atoms Involved | Typical Calculated Value |

|---|---|---|

| Bond Length | C-Br | ~1.87 Å |

| Bond Length | C-S (thiophene) | ~1.73 Å |

| Bond Length | C(ring)-C(propanol) | ~1.50 Å |

| Bond Length | C-O (propanol) | ~1.43 Å |

| Bond Angle | C-S-C (thiophene) | ~92° |

| Bond Angle | Br-C-C (thiophene) | ~125° |

| Dihedral Angle | C(ring)-C(ring)-C-O | Variable (defines conformation) |

The electronic character of a molecule is defined by its molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate an electron, representing its nucleophilic character. The LUMO is the orbital to which the molecule is most likely to accept an electron, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (Egap), is a critical parameter. A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability. nih.gov In contrast, a large energy gap indicates high stability. researchgate.net DFT calculations are widely used to determine the energies of these frontier orbitals. For substituted thiophenes, the Egap is influenced by the nature of the substituents. researchgate.net The electron-withdrawing bromine atom and the propan-2-ol group both modulate the electronic density and thus the orbital energies of the thiophene (B33073) system.

| Parameter | Typical Energy Range (eV) | Significance |

|---|---|---|

| EHOMO | -5.0 to -6.5 | Electron-donating ability |

| ELUMO | -0.8 to -2.6 | Electron-accepting ability |

| Energy Gap (Egap) | ~3.5 to 5.0 | Chemical reactivity and kinetic stability researchgate.netutm.my |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule. It is calculated by placing a hypothetical positive point charge at various locations on the electron density surface and calculating the potential energy. The MEP map is color-coded to show different regions of electrostatic potential.

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons. These sites are susceptible to electrophilic attack. In this compound, this would likely be concentrated around the electronegative oxygen and bromine atoms.

Blue regions indicate positive electrostatic potential, corresponding to electron-poor areas. These sites are prone to nucleophilic attack. The hydrogen atom of the hydroxyl group would be a prominent positive region.

Green regions represent neutral or near-zero potential.

The MEP map provides a powerful tool for predicting how the molecule will interact with other molecules, including solvents and biological receptors. It highlights the locations of lone pairs and hydrogen-bond donors/acceptors. rsc.org

Reaction Mechanism Predictions and Transition State Characterization

Computational chemistry can be used to model the entire pathway of a chemical reaction, from reactants to products. This involves locating and characterizing transition states—the high-energy structures that exist at the peak of the reaction energy profile. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For this compound, theoretical studies could predict the mechanisms of reactions such as electrophilic substitution on the thiophene ring or nucleophilic substitution of the bromine atom (e.g., in cross-coupling reactions). researchgate.net By calculating the energies of potential intermediates and transition states, chemists can determine the most likely reaction pathway and predict the feasibility of a proposed synthesis or transformation.

Prediction of Spectroscopic Signatures

Quantum mechanical calculations can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to calculate the expected Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. epstem.net These theoretical shifts can be compared with experimental spectra to confirm the structure of a synthesized compound. nih.gov Similarly, computational methods can predict the vibrational frequencies that correspond to peaks in an Infrared (IR) spectrum, helping to assign specific bands to the stretching and bending of particular bonds.

Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. researchgate.net These models use a set of calculated molecular descriptors—numerical values that encode structural, electronic, or topological information about the molecule.

For a series of related thiophene compounds, a QSPR model could be developed to predict properties like lipophilicity (logP), solubility, or corrosion inhibition efficiency based on descriptors calculated for each molecule. researchgate.netdigitaloceanspaces.com Although a QSPR model requires data from multiple compounds, this compound could serve as a data point in such a study. The descriptors for this molecule (e.g., HOMO-LUMO gap, dipole moment, surface area) would be calculated using DFT and then used as inputs for the QSPR model. digitaloceanspaces.com This approach is a cornerstone of rational drug design and materials science, allowing for the rapid screening of virtual compounds to identify candidates with desired properties. researchgate.net

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the behavior of this compound in various solvent environments and its key intermolecular interactions can be inferred from computational studies on its constituent functional groups: the brominated thiophene ring and the tertiary alcohol group. MD simulations, in concert with quantum mechanical calculations, provide a powerful lens through which to understand the complex interplay of forces that govern the compound's behavior at a molecular level.

Solvent Effects:

The polarity of the solvent is expected to play a crucial role in the conformational and electronic properties of this compound. In polar protic solvents, such as water or ethanol, the tertiary alcohol group is capable of acting as both a hydrogen bond donor and acceptor. MD simulations of similar molecules, like tertiary butyl alcohol in water, have revealed significant ordering of water molecules around the hydroxyl group and hydrophobic hydration effects around the non-polar alkyl groups. researchgate.net For this compound, the propan-2-ol moiety would be expected to form strong hydrogen bonds with protic solvents. researchgate.net

Non-polar solvents, such as hexane (B92381) or toluene, would primarily interact with the thiophene ring and the hydrocarbon portions of the molecule through weaker van der Waals forces and dispersion interactions. In such environments, intramolecular hydrogen bonding, if sterically feasible, might be more prevalent than intermolecular hydrogen bonding with the solvent.

Intermolecular Interactions:

The structure of this compound allows for a variety of intermolecular interactions that are critical for its condensed-phase properties, including crystal packing and interactions with biological macromolecules.

Hydrogen Bonding: The most significant intermolecular interaction is expected to be hydrogen bonding involving the tertiary alcohol group. nih.gov The oxygen atom can act as a hydrogen bond acceptor, while the hydroxyl proton can act as a donor. In the solid state, this would likely lead to the formation of hydrogen-bonded chains or cyclic motifs, a common feature in the crystal structures of alcohols. researchgate.net Theoretical studies on related thiophene derivatives have demonstrated the stability of such intermolecular hydrogen bonds. nih.gov

Halogen Bonding: The bromine atom on the thiophene ring is a potential halogen bond donor. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (possessing a region of positive electrostatic potential, known as a σ-hole) and interacts with a nucleophile (such as a lone pair on an oxygen or nitrogen atom). Theoretical studies on brominated thiophenes have highlighted the importance of Br···N and Br···O interactions in directing crystal packing. figshare.comresearchgate.net In the context of this compound, the bromine atom could form halogen bonds with the oxygen atom of the alcohol group of a neighboring molecule or with suitable solvent molecules.

π-Interactions: The aromatic thiophene ring can participate in π-stacking interactions with other thiophene rings or other aromatic systems. These interactions are driven by a combination of electrostatic and dispersion forces. Furthermore, the electron-rich nature of the thiophene ring allows it to participate in π-cationic interactions, which have been shown to be important in the binding of thiophene-containing molecules to biological targets. mdpi.com

The interplay of these various intermolecular forces will dictate the supramolecular assembly of this compound in both crystalline and solution phases. MD simulations of this molecule would provide detailed insights into the dynamics of these interactions, the structure of solvation shells, and the conformational landscape of the molecule in different environments.

Interactive Data Table: Predicted Intermolecular Interaction Energies

The following table provides a summary of typical energy ranges for the types of intermolecular interactions expected for this compound, based on computational studies of analogous systems.

| Interaction Type | Functional Groups Involved | Typical Energy Range (kcal/mol) |

| Hydrogen Bond | -OH ··· O(H)- | 3 - 10 |

| Halogen Bond | C-Br ··· O | 1 - 5 |

| π-π Stacking | Thiophene ··· Thiophene | 2 - 5 |

| π-Cationic | Thiophene ··· Cation | 5 - 20 |

| Van der Waals | All atoms | 0.1 - 2 |

Emerging Research Avenues and Future Perspectives for 2 5 Bromothiophen 2 Yl Propan 2 Ol

Development of Highly Efficient and Selective Catalytic Systems

The bromine atom at the 5-position of the thiophene (B33073) ring is a key handle for synthetic transformations, particularly for carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions. Future research will likely focus on developing highly efficient and selective catalytic systems to leverage this reactivity. The reactivity of similar brominated thiazole (B1198619) compounds suggests that 2-(5-Bromothiophen-2-yl)propan-2-ol is a prime candidate for a variety of palladium-catalyzed cross-coupling reactions. vulcanchem.com The development of catalysts that can operate under mild conditions with low catalyst loadings and high turnover numbers will be crucial for making its derivatives more accessible and enabling greener synthetic processes.

Research efforts may concentrate on the following catalytic reactions:

Suzuki-Miyaura Coupling: Reacting with boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups.

Stille Coupling: Utilizing organostannanes for the formation of complex carbon skeletons.

Sonogashira Coupling: Coupling with terminal alkynes to synthesize alkynyl-substituted thiophenes, which are valuable in materials science.

Decarboxylative Coupling: A greener alternative that uses carboxylic acids as coupling partners. researchgate.net

The development of modular catalytic methodologies would allow for the systematic synthesis of a library of 2,5-substituted thiophene derivatives, enabling the exploration of structure-property relationships for various applications. researchgate.net

| Catalytic Reaction | Coupling Partner | Potential Product Class | Significance |

| Suzuki-Miyaura | Boronic Acids/Esters | Aryl/Heteroaryl-substituted thiophenes | Access to diverse molecular architectures for medicinal chemistry and organic electronics. |

| Stille | Organostannanes | Complex poly-aromatic or functionalized systems | Versatile C-C bond formation, though toxicity of tin reagents is a consideration. |

| Sonogashira | Terminal Alkynes | Alkynyl-thiophenes | Key precursors for conjugated polymers and functional materials. |

| Decarboxylative | Carboxylic Acids | Di-substituted thiophenes | Green chemistry approach avoiding pre-functionalized organometallic reagents. researchgate.net |

Exploration of Novel Reaction Pathways and Reactivity Patterns

Beyond traditional cross-coupling, future research is expected to delve into novel reaction pathways to unlock unprecedented molecular scaffolds from this compound. A particularly promising area is the dearomatization of the thiophene ring. Recent advancements have shown that energy transfer (EnT) catalysis can enable the intermolecular dearomative cycloaddition of thiophenes with alkenes, providing access to complex, C(sp³)-rich three-dimensional molecules. acs.orgacs.org

Exploring the participation of this compound in such EnT-catalyzed dearomative cycloadditions could lead to the synthesis of unique bicyclic and tricyclic products. acs.orgacs.org The electronic properties conferred by the bromine atom and the steric bulk of the propan-2-ol group could influence the regioselectivity and stereoselectivity of these transformations, offering a rich field for mechanistic and synthetic investigation. acs.org Such protocols are valuable for late-stage functionalization, as demonstrated by the successful reaction of thiophene derivatives of complex molecules like flurbiprofen (B1673479) and gemfibrozil. acs.orgacs.org

Integration into Advanced Materials Science and Engineering

Thiophene and its derivatives are fundamental components in materials science, particularly in the design of organic semiconductors, advanced polymers, and sensors. researchgate.net The compound this compound is a promising candidate for integration into this field. The thiophene ring provides a conductive backbone, while the bromo and hydroxyl functionalities serve as points for polymerization or modification to fine-tune the material's properties.

Future research will likely explore its use as a monomer or precursor for:

Conductive Polymers: The bromine atom can be used as a leaving group in polymerization reactions (e.g., Grignard metathesis polymerization) to create well-defined polythiophenes. The tertiary alcohol group could be used to influence solubility or for post-polymerization modification.

Organic Semiconductors: As a building block for organic small molecules or polymers used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The electronic properties can be tuned via cross-coupling reactions at the bromine site.

Sensor Materials: The thiophene core can be functionalized to create materials that exhibit changes in their optical or electronic properties upon binding to specific analytes.

Bio-inspired Synthesis and Applications

The chemical industry is increasingly seeking sustainable production methods that utilize renewable feedstocks. A significant future research avenue is the development of bio-inspired synthetic routes to organosulfur compounds like this compound. Research has already demonstrated that bio-based 2-thiothiophenes can be synthesized from the biopolymer cellulose (B213188), proving that complex organosulfur molecules can be produced independently of fossil fuels. researchgate.netnih.gov

Future work could focus on converting biomass-derived platform chemicals, such as 5-hydroxymethylfurfural (B1680220) (HMF) or levulinic acid, into the thiophene core of the target molecule. researchgate.net This approach aligns with the principles of green chemistry by reducing reliance on petrochemicals and creating more sustainable manufacturing lifecycles. Furthermore, bio-inspired synthetic polymers containing functional groups like those found in phytochelatins have shown remarkable selectivity in applications such as heavy metal sequestration. nih.gov This suggests a dual role for bio-inspiration: guiding not only the synthesis of the molecule but also its potential applications in advanced, functional materials. nih.gov

Machine Learning and AI-driven Discovery in Synthetic Methodologies

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and materials discovery. tuwien.at For this compound, these computational tools offer powerful strategies to accelerate research.

Key areas for AI and ML application include:

Reaction Discovery and Optimization: Data-driven, multi-layer screening strategies, which combine ML predictions with high-throughput experimentation (HTE), can rapidly identify novel reactivity and optimal reaction conditions. acs.orgacs.org This approach could be used to discover new cycloaddition or functionalization reactions for the target compound.

Property Prediction: ML models can accurately predict the thermophysical and electronic properties of thiophene derivatives. researchgate.net By using the structure of this compound and its potential derivatives as input, AI can predict their suitability for specific material applications, guiding synthetic efforts toward the most promising candidates. researchgate.netcam.ac.uk

Retrosynthetic Planning: AI tools can design synthetic routes to complex molecules. tuwien.atcam.ac.uk For novel derivatives of this compound, these programs can propose viable, multi-step syntheses from simple, readily available starting materials, saving significant time and resources in the planning phase. cam.ac.uk

| AI/ML Application | Objective | Potential Impact for this compound |

| Data-Driven Screening | Discover new, high-yield reactions. | Accelerated discovery of novel transformations like dearomative cycloadditions. acs.org |

| Property Prediction | Forecast electronic and physical properties. | Efficiently screen potential derivatives for use in organic electronics and polymers. researchgate.net |

| Retrosynthesis | Design efficient synthetic pathways. | Propose optimal routes to complex target molecules starting from the base compound. tuwien.atcam.ac.uk |

| Catalyst Design | Identify optimal catalysts for specific transformations. | Enhance the efficiency and selectivity of cross-coupling reactions. acs.org |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(5-Bromothiophen-2-yl)propan-2-ol, and how can reaction conditions be optimized?

- Methodology :

- Multi-component reactions : Utilize bromothiophene derivatives (e.g., 5-bromothiophene-2-carbaldehyde) with alcohols or amines under reflux in polar solvents (e.g., methanol). For example, a one-pot synthesis involving L-phenylalaninol, benzil, and ammonium acetate at 65°C for 12 hours yields structurally related imidazole derivatives .

- Alkylation : React 5-bromo-2-chloropyridine derivatives with alkylating agents (e.g., Grignard reagents) in inert atmospheres to minimize side reactions. Temperature control (e.g., 0–25°C) and stoichiometric base use (e.g., KOH) improve yield .

- Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., DMF for slow kinetics) or catalyst loading (e.g., Pd for cross-coupling steps).